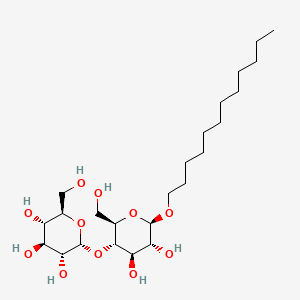

n-DODÉCYL-bêta-D-MALTOSIDE

Vue d'ensemble

Description

Applications De Recherche Scientifique

Lauryl maltoside has a wide range of applications in scientific research:

Chemistry: Used as a non-ionic surfactant in various chemical reactions and processes.

Medicine: Employed in the formulation of drug delivery systems and the stabilization of therapeutic proteins.

Mécanisme D'action

n-Dodecyl-beta-D-maltoside, also known as N-Dodecyl b-D-maltoside, Lauryl maltoside, Dodecyl maltoside, or Dodecyl-beta-D-maltoside, is a non-ionic surfactant and a derivative of pyrene (Py) .

Target of Action

The primary targets of n-Dodecyl-beta-D-maltoside are membrane proteins . These proteins play crucial roles in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.

Mode of Action

n-Dodecyl-beta-D-maltoside functions as an alkyl maltopyranoside detergent . It excels particularly in the solubilization and crystallization of membrane proteins . Its unique property is that it easily forms micelles that mimic the membrane environment, thereby maintaining the alpha-helical structure and natural conformation of membrane-bound proteins .

Pharmacokinetics

As a non-ionic surfactant, it is known to be soluble in water , which could influence its absorption and distribution in biological systems.

Result of Action

The molecular and cellular effects of n-Dodecyl-beta-D-maltoside’s action primarily involve the solubilization and crystallization of membrane proteins . This facilitates the study of these proteins, contributing to our understanding of their structure, function, and role in various cellular processes.

Action Environment

The action of n-Dodecyl-beta-D-maltoside can be influenced by environmental factors such as temperature and the presence of other molecules. For instance, its critical micelle concentration (CMC) value is 0.15 mM at 20-25°C , indicating that its ability to form micelles and solubilize proteins can be affected by temperature changes

Analyse Biochimique

Biochemical Properties

n-Dodecyl-beta-D-maltoside plays a crucial role in biochemical reactions, particularly in the solubilization and stabilization of membrane proteins. This compound interacts with various enzymes, proteins, and other biomolecules, forming micelles that mimic the natural membrane environment. This interaction helps maintain the alpha-helical structures and native conformations of membrane-associated proteins. For instance, n-Dodecyl-beta-D-maltoside is used in the purification and stabilization of RNA polymerase and the detection of protein-lipid interactions . Its mild and non-denaturing properties make it suitable for protein-anesthetic studies and the stabilization and activation of enzymes .

Cellular Effects

n-Dodecyl-beta-D-maltoside influences various cellular processes and functions. It enhances the solubilization of hydrophobic membrane proteins, thereby facilitating their study and characterization. This compound has been shown to stabilize peptide and protein therapeutics against aggregation, increasing their stability upon lyophilization and subsequent reconstitution . Additionally, n-Dodecyl-beta-D-maltoside promotes systemic bioavailability when used as an excipient in intranasal drug formulations . It is generally non-irritating to nasal mucosal tissue and enhances the absorption of therapeutic agents across mucosal membranes .

Molecular Mechanism

At the molecular level, n-Dodecyl-beta-D-maltoside exerts its effects through binding interactions with biomolecules. It forms micelles that encapsulate hydrophobic regions of membrane proteins, thereby preserving their native structure and function. This compound also interacts with enzymes, either inhibiting or activating them depending on the context. For example, n-Dodecyl-beta-D-maltoside has been used to stabilize rhodopsin and opsin in studies on their thermal stability . Its ability to form micelles and maintain protein conformation is key to its function in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of n-Dodecyl-beta-D-maltoside can change over time. This compound is stable when stored at low temperatures, such as -20°C . Its stability and non-denaturing properties make it suitable for long-term studies on membrane proteins. The degradation of n-Dodecyl-beta-D-maltoside over time can affect its efficacy in solubilizing and stabilizing proteins. Studies have shown that it remains effective in preserving protein activity better than many commonly used detergents .

Dosage Effects in Animal Models

The effects of n-Dodecyl-beta-D-maltoside vary with different dosages in animal models. At low doses, it effectively solubilizes membrane proteins without causing significant toxicity. At high doses, n-Dodecyl-beta-D-maltoside can exhibit toxic or adverse effects. For instance, studies have demonstrated that it reduces aggregation of interferon-beta in solution and diminishes immunogenicity in mice . The threshold effects and potential toxicity at high doses highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

n-Dodecyl-beta-D-maltoside is involved in various metabolic pathways, particularly those related to membrane protein solubilization and stabilization. It interacts with enzymes and cofactors that facilitate the solubilization and crystallization of membrane proteins . This compound also serves as a substrate for glucosyl and xylosyl transfer by glycogenin . Its role in these metabolic pathways underscores its importance in biochemical research.

Transport and Distribution

Within cells and tissues, n-Dodecyl-beta-D-maltoside is transported and distributed through interactions with transporters and binding proteins. Its ability to form micelles allows it to encapsulate hydrophobic regions of membrane proteins, facilitating their transport and distribution . This compound’s localization and accumulation within cells are influenced by its interactions with specific transporters and binding proteins.

Subcellular Localization

n-Dodecyl-beta-D-maltoside exhibits specific subcellular localization, which affects its activity and function. It is often localized to membrane compartments where it interacts with membrane-associated proteins . The targeting signals and post-translational modifications of n-Dodecyl-beta-D-maltoside direct it to specific compartments or organelles, ensuring its effective function in solubilizing and stabilizing membrane proteins .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le maltoside de lauryle est synthétisé par la glycosylation du maltose avec l'alcool laurylique. La réaction implique généralement l'utilisation d'un catalyseur acide pour faciliter la formation de la liaison glycosidique entre le maltose et l'alcool laurylique. Les conditions de réaction comprennent souvent une température et un pH contrôlés pour garantir que le produit souhaité est obtenu avec une pureté élevée .

Méthodes de production industrielle : Dans les milieux industriels, la production de maltoside de lauryle implique des réactions de glycosylation à grande échelle utilisant des conditions optimisées pour maximiser le rendement et la pureté. Le processus comprend la purification du produit par des techniques telles que la cristallisation et la chromatographie pour éliminer les impuretés et garantir que le produit final répond aux normes requises .

Analyse Des Réactions Chimiques

Types de réactions : Le maltoside de lauryle subit principalement des réactions d'hydrolyse, où la liaison glycosidique est clivée en présence d'eau et d'un catalyseur acide ou enzymatique. Il est relativement stable en milieu neutre et basique, mais peut être hydrolysé en milieu acide .

Réactifs et conditions courants :

Hydrolyse : Conditions acides (par exemple, acide chlorhydrique) ou catalyse enzymatique (par exemple, glycosidases).

Oxydation et réduction : Le maltoside de lauryle est généralement résistant à l'oxydation et à la réduction en raison de sa nature non ionique.

Principaux produits :

4. Applications de la recherche scientifique

Le maltoside de lauryle a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme surfactant non ionique dans diverses réactions et processus chimiques.

5. Mécanisme d'action

Le maltoside de lauryle exerce ses effets en formant des micelles dans les solutions aqueuses. Ces micelles encapsulent les régions hydrophobes des protéines membranaires, imitant l'environnement naturel de la bicouche lipidique et préservant la structure et la fonction natives des protéines. Cette propriété rend le maltoside de lauryle particulièrement efficace pour stabiliser les protéines membranaires pour des études structurelles et fonctionnelles .

Composés similaires :

- Glucoside d'octyle

- Maltoside de nonyle

- Maltoside de décyle

- Maltoside de lauryle néopentylglycol (LMNG)

Comparaison : Le maltoside de lauryle est unique en sa capacité à former des micelles stables qui imitent étroitement l'environnement membranaire naturel, ce qui le rend supérieur pour la solubilisation et la stabilisation des protéines membranaires par rapport à d'autres détergents non ioniques comme le glucoside d'octyle et le maltoside de nonyle . Le maltoside de lauryle néopentylglycol (LMNG) offre une stabilité accrue pour certaines applications, mais peut ne pas être aussi largement utilisé en raison de son coût plus élevé .

La polyvalence et l'efficacité du maltoside de lauryle pour préserver la structure et la fonction des protéines en font un outil indispensable dans la recherche sur les protéines membranaires et au-delà.

Comparaison Avec Des Composés Similaires

- Octyl glucoside

- Nonyl maltoside

- Decyl maltoside

- Lauryl maltose neopentyl glycol (LMNG)

Comparison: Lauryl maltoside is unique in its ability to form stable micelles that closely mimic the natural membrane environment, making it superior for the solubilization and stabilization of membrane proteins compared to other non-ionic detergents like octyl glucoside and nonyl maltoside . Lauryl maltose neopentyl glycol (LMNG) offers enhanced stability for certain applications but may not be as widely used due to its higher cost .

Lauryl maltoside’s versatility and effectiveness in preserving protein structure and function make it an indispensable tool in membrane protein research and beyond.

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O11/c1-2-3-4-5-6-7-8-9-10-11-12-32-23-21(31)19(29)22(16(14-26)34-23)35-24-20(30)18(28)17(27)15(13-25)33-24/h15-31H,2-14H2,1H3/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEBIOOXCVAHBD-QKMCSOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988948 | |

| Record name | Dodecyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Dodecyl maltoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69227-93-6 | |

| Record name | Dodecyl β-D-maltoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69227-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyl maltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl 4-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-D-Glucopyranoside, dodecyl 4-O-α-D-glucopyranosyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DODECYL .BETA.-D-MALTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI107E57B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.